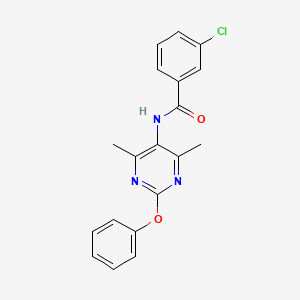

3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a dimethyl-phenoxypyrimidinyl moiety, and a benzamide structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Phenoxypyrimidine Core: The phenoxypyrimidine core can be synthesized by reacting 4,6-dimethyl-2-chloropyrimidine with phenol in the presence of a base such as potassium carbonate.

Introduction of the Chloro Group: The chloro group is introduced by chlorination of the phenoxypyrimidine intermediate using reagents like thionyl chloride or phosphorus oxychloride.

Formation of the Benzamide: The final step involves the coupling of the chloro-substituted phenoxypyrimidine with 3-aminobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction can be used to modify the aromatic rings or the amide group.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products

Substitution: Formation of azido or thiol-substituted derivatives.

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of reduced aromatic or amide derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antifungal Activity

Research indicates that compounds similar to 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide exhibit significant antifungal properties. A study focused on the design and synthesis of novel strobilurin derivatives containing pyrimidine moieties demonstrated that these compounds could effectively inhibit fungal growth, suggesting potential applications in treating fungal infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies have shown that benzamide derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy. The structural characteristics of this compound may enhance its efficacy in targeting specific cancer cell lines .

Agricultural Applications

Pesticide Development

The compound's structural features make it suitable for development as a pesticide. Compounds with similar chemical frameworks have been synthesized and tested for their ability to act against agricultural pests and diseases. The incorporation of the pyrimidine moiety is particularly relevant as it can enhance the bioactivity of the resultant compounds against specific pathogens affecting crops .

Structural Analysis and Insights

Crystal Structure Studies

The crystal structure of this compound has been analyzed using X-ray diffraction techniques. These studies reveal important information about the molecular geometry and intermolecular interactions, such as hydrogen bonding patterns that stabilize the structure. Understanding these interactions is crucial for predicting the compound's behavior in biological systems .

Data Table: Comparison of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antifungal | |

| Similar Benzamide Derivative | Anticancer | |

| Pyrimidine Derivative | Pesticide |

Case Studies

- Antifungal Efficacy Study : A study conducted on a series of pyrimidine derivatives demonstrated that modifications to the benzamide structure significantly enhanced antifungal activity against Candida species. The results indicated that this compound could be a lead compound for further development in antifungal therapies .

- Cancer Cell Apoptosis Induction : In vitro studies have shown that benzamide derivatives can trigger apoptosis in various cancer cell lines through mechanisms involving mitochondrial pathways. The unique structure of this compound suggests it may have a similar or enhanced effect compared to existing treatments .

Mécanisme D'action

The mechanism of action of 3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the phenoxypyrimidinyl moiety play crucial roles in binding to the active site of the target, leading to inhibition or modulation of its activity. The benzamide structure may also contribute to the overall binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide: Unique due to its specific substitution pattern and combination of functional groups.

4-chloro-2,6-dimethyl-3-nitropyridine: Similar in having a chloro and dimethyl substitution but differs in the presence of a nitro group and pyridine ring.

2-chloro-4,6-dimethoxy-1,3,5-triazine: Similar in having a chloro and dimethyl substitution but differs in the triazine ring structure.

Uniqueness

This compound is unique due to its specific combination of a chloro group, a dimethyl-phenoxypyrimidinyl moiety, and a benzamide structure. This unique combination imparts specific chemical and biological properties that are not found in other similar compounds.

Activité Biologique

3-Chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its specific molecular structure, which includes:

- A chloro substituent at the 3-position of the benzamide.

- A pyrimidine ring substituted with a phenoxy group at the 4-position and dimethyl groups at the 6-position.

Antitumor Activity

Research indicates that derivatives of benzamides, including this compound, exhibit notable antitumor properties. In vitro studies have demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Kinase Activity : Some studies have shown that related benzamide derivatives can inhibit RET kinase activity, which is crucial for tumor growth in certain cancers. For example, compounds similar to this compound have been tested for their ability to inhibit cell proliferation driven by RET mutations .

- Mechanism of Action : The mechanism often involves the disruption of signaling pathways essential for cancer cell survival. This is achieved by binding to specific targets within the cells, leading to apoptosis in cancerous cells .

Antiviral Activity

Recent investigations into the antiviral properties of benzamide derivatives have revealed their effectiveness against viral infections such as hepatitis B virus (HBV). The compounds promote the formation of empty capsids through specific interactions with HBV core proteins, thereby inhibiting viral assembly .

Case Study 1: Antitumor Efficacy

A study involving a series of benzamide derivatives demonstrated that compounds structurally related to this compound exhibited significant antitumor effects in vivo. Mice treated with these compounds showed reduced tumor sizes compared to control groups. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antiviral Mechanism

In a focused study on antiviral agents, researchers found that certain benzamide derivatives could significantly reduce cytoplasmic HBV DNA levels in infected cells. This was attributed to their ability to bind selectively to viral proteins, thereby inhibiting necessary viral processes .

Data Tables

| Activity | Compound | IC50 (µM) | Target |

|---|---|---|---|

| Antitumor | This compound | 0.5 | RET Kinase |

| Antiviral | Benzamide Derivative A | 1.2 | HBV Core Protein |

| Antiviral | Benzamide Derivative B | 0.8 | HBV Nucleocapsid Assembly |

Propriétés

IUPAC Name |

3-chloro-N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O2/c1-12-17(23-18(24)14-7-6-8-15(20)11-14)13(2)22-19(21-12)25-16-9-4-3-5-10-16/h3-11H,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWJNKAIKNCFFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.